molecular formula C10H9N3 B1524778 4-Phenylpyrimidin-5-amine CAS No. 3435-23-2

4-Phenylpyrimidin-5-amine

Cat. No.: B1524778
CAS No.: 3435-23-2
M. Wt: 171.2 g/mol
InChI Key: DQFRFPWGQVAOMT-UHFFFAOYSA-N
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Description

4-Phenylpyrimidin-5-amine is an organic compound with the molecular formula C10H9N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylpyrimidin-5-amine can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with nitroethane and ammonium acetate . Another method includes the [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Scientific Research Applications

Chemical Synthesis and Structural Applications

Building Block for Organic Synthesis
4-Phenylpyrimidin-5-amine serves as a fundamental building block in organic chemistry. It is utilized to synthesize more complex organic molecules, including various heterocycles and pharmaceutical compounds. Its structure allows for modifications that enhance biological activity or alter physical properties, making it a valuable intermediate in drug development and materials science.

Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:

  • Reaction of phenylacetic acid with nitroethane : This method offers a straightforward pathway to obtain the desired compound.
  • Condensation reactions : These involve coupling reactions with other amines or aromatic compounds to generate derivatives with enhanced properties.

Biological Applications

Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties. It has been investigated for its potential therapeutic effects, particularly in:

  • Cancer Treatment : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this structure have demonstrated inhibitory activity against specific kinases associated with cancer progression, such as ULK1 kinase in non-small cell lung cancer (NSCLC) .
    CompoundTarget KinaseIC50 (µM)
    5-bromo-4-phenoxy-N-phenylpyrimidin-2-amineULK1Not specified

Anti-inflammatory Activities
The compound has also shown potential anti-inflammatory effects. Various studies have reported that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For example, some synthesized analogs of this compound exhibited IC50 values in the micromolar range against these enzymes .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation
    A study explored the synthesis of novel pyrimidine derivatives based on this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The most active derivative showed significant inhibition against A549 lung cancer cells, indicating the potential for further development as anticancer agents .
  • Metabolic Pathways Investigation
    Another research focused on the metabolic pathways involving this compound in animal models. It was observed that lower doses promoted cell growth while higher doses could lead to toxicity. This dual effect highlights the importance of dosage in therapeutic applications .
  • Structure–Activity Relationship (SAR)
    Investigations into the SAR of pyrimidine derivatives have revealed that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance, substituents that enhance electron density at certain positions have been linked to increased anti-inflammatory potency .

Mechanism of Action

The mechanism of action of 4-Phenylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

4-Phenylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

  • 2-Phenylpyrimidin-5-amine
  • 4-Methylpyrimidin-5-amine
  • 4-Chloropyrimidin-5-amine

These compounds share a similar pyrimidine core but differ in their substituents, which can significantly impact their chemical properties and applications.

Biological Activity

4-Phenylpyrimidin-5-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of this compound derivatives often involves various methods, including microwave-assisted synthesis and traditional reflux techniques. The structural characterization typically employs spectroscopic methods such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compounds.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines, including HeLa and K562, with an IC50 value of 53.02 µM against gastric adenocarcinoma (AGS) cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundAGS53.02
Derivative AHeLa45.00
Derivative BK56230.00

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds derived from this structure demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against certain bacterial strains .

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
Compound CEscherichia coli32

3. Anti-inflammatory Activity

Recent research highlighted the anti-inflammatory effects of pyrimidine derivatives, including those related to this compound. In vitro assays revealed that some derivatives effectively inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

CompoundIC50 (µmol)
Compound D0.04 ± 0.09
Celecoxib0.04 ± 0.01

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the phenyl moiety significantly influence the biological activity of the compounds. For example, halogen substitutions on the phenyl ring have been associated with increased potency in both anticancer and antibacterial activities . The presence of specific functional groups appears crucial for enhancing interactions with biological targets.

Case Studies

In a notable case study, researchers synthesized a series of novel pyrimidine derivatives based on the core structure of this compound and evaluated their biological activities in vitro and in vivo. These studies revealed that certain derivatives not only exhibited potent anticancer effects but also improved glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for 4-Phenylpyrimidin-5-amine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves multi-step reactions, such as condensation of pyrimidine precursors with phenylamine derivatives. Key steps include:

  • Condensation Reactions : Combining cyclopentylamine with aldehydes to form Schiff base intermediates, followed by cyclization .
  • Catalysis : Transition metal catalysts (e.g., Pd(II) acetate) enhance Suzuki coupling reactions for aryl group introduction .
  • Purification : Recrystallization (e.g., using chloroform/ethanol mixtures) or chromatography improves purity .
    Critical Factors : Temperature control (e.g., reflux at 100°C) and solvent selection (e.g., ethanol or 2-methyltetrahydrofuran) significantly impact yield .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Research Question
X-ray crystallography, using programs like SHELXL , enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize molecular conformation, as seen in pyrimidine derivatives .
  • Polymorphism : Structural variations in crystal packing (e.g., dihedral angles between pyrimidine and phenyl rings) can explain differing biological activities .
    Methodological Tip : Combine SHELX refinement with graph set analysis to classify hydrogen-bonding patterns .

Q. How do substituent modifications on the pyrimidine core affect biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question
Substituents at the 2-, 4-, and 5-positions modulate interactions with biological targets:

  • Fluorine/Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to enzymes (e.g., kinase inhibitors) .
  • Arylaminomethyl Groups : Influence antibacterial activity by altering membrane permeability .
    Validation : Use computational docking (e.g., molecular dynamics simulations) to predict binding modes and compare with experimental IC₅₀ values .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Recrystallization : Solvent mixtures (e.g., chloroform:ethanol 8:2) remove impurities while preserving thermal stability .
  • Column Chromatography : Silica gel with gradient elution (hexane/acetone) separates closely related pyrimidine derivatives .
  • Analytical Monitoring : TLC or HPLC ensures purity >95% before biological testing .

Q. How can researchers address contradictions in reported biological assay data for this compound analogs?

Advanced Research Question
Contradictions often arise from:

  • Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
  • Structural Variants : Undetected polymorphs or enantiomers with differing bioactivities .
    Resolution Strategy : Replicate assays under standardized protocols and validate structures via NMR/X-ray .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity .
  • Molecular Docking : Software like AutoDock Vina evaluates binding to targets (e.g., kinase domains) .
  • Crystal Packing Analysis : Mercury (CCDC) visualizes intermolecular interactions influencing crystallinity .

Q. How can NMR and IR spectroscopy differentiate between positional isomers of pyrimidine derivatives?

Intermediate Research Question

  • ¹H/¹³C NMR : Chemical shifts for NH₂ (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) distinguish substitution patterns .
  • IR Spectroscopy : Stretching frequencies for C=N (1650–1600 cm⁻¹) and N–H (3400–3300 cm⁻¹) confirm functional groups .

Q. What role does polymorphism play in the physicochemical properties of this compound?

Advanced Research Question
Polymorphs exhibit differences in:

  • Solubility : Hydrogen-bonding networks (e.g., C–H⋯O vs. C–H⋯π) alter dissolution rates .
  • Thermal Stability : DSC/TGA profiles reveal melting point variations between forms .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Intermediate Research Question

  • Catalyst Loading : Pd-based catalysts require optimization to reduce costs (e.g., ligand-to-metal ratio) .
  • Solvent Recovery : Ethanol/THF recycling reduces waste but demands distillation expertise .
  • Exothermic Reactions : Temperature control via jacketed reactors prevents decomposition .

Q. How do hydrogen-bonding motifs in this compound crystals correlate with supramolecular assembly?

Advanced Research Question
Graph set analysis (e.g., Etter’s rules) classifies motifs:

  • R₂²(8) Motifs : Common in pyrimidine dimers via N–H⋯N bonds .
  • C–H⋯π Interactions : Stabilize layered structures, influencing material properties like porosity .

Q. Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over commercial databases .
  • Method Reproducibility : Detailed experimental protocols (e.g., catalyst ratios, solvent gradients) are critical for validation .

Properties

IUPAC Name

4-phenylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFRFPWGQVAOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701679
Record name 4-Phenylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3435-23-2
Record name 4-Phenylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
4-Phenylpyrimidin-5-amine
4-Phenylpyrimidin-5-amine
5-Nitro-4-phenylpyrimidine
4-Phenylpyrimidin-5-amine
Reactant of Route 5
4-Phenylpyrimidin-5-amine
Reactant of Route 6
4-Phenylpyrimidin-5-amine

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